molecular formula C18H15NO5 B2858208 2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid CAS No. 874466-56-5

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid

Cat. No. B2858208
CAS RN: 874466-56-5
M. Wt: 325.32
InChI Key: WDMCPYVYRCXGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid, also known as OCA-B, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

Oxidative Alpha-Dicarbonyl Cleavage Mechanism

A study on the Maillard reaction cascade demonstrated the formation of short-chain carboxylic acids through a novel oxidative alpha-dicarbonyl cleavage pathway, shedding light on the intricate chemical transformations that occur during this complex series of reactions (Davidek et al., 2006).

Chemosensor for Al(3+) Detection

Research introduced a fluorescence turn-on chemosensor for the highly selective and sensitive detection and bioimaging of Al(3+) in living cells. This chemosensor, utilizing the aggregation-induced-emission (AIE) effect, illustrates the potential of incorporating carboxylic groups into probes for biological applications (Gui et al., 2015).

Hydrogen Generation from Bio-Oil Derived Carboxylic Acids

A review focusing on the progress in reforming bio-oil derived carboxylic acids for hydrogen generation highlights the significance of acetic acid steam reforming. This research underscores the potential of carboxylic acids as feedstocks for renewable hydrogen production (Zhang et al., 2018).

Asymmetric Synthesis Involving Carboxylic Acids

The asymmetric synthesis of (S)-2-Indolinecarboxylic acid by combining biocatalysis and homogeneous catalysis represents an innovative approach to producing key intermediates for ACE inhibitors, demonstrating the versatility of carboxylic acid derivatives in synthesizing biologically active compounds (de Lange et al., 2011).

Electrochemical Carboxylation with CO2

The development of a cobalt-catalyzed electrochemical carboxylation of benzyl halides with CO2 to generate phenyl acetic acids showcases the application of carboxylic acids in synthesizing valuable organic molecules through sustainable methodologies (Malapit & Minteer, 2021).

Mechanism of Action

Target of Action

This compound is a complex molecule with diverse functional groups, including hydroxyl, carboxyl, and carboxamido moieties , which may interact with multiple targets in the body.

Mode of Action

It is known that the presence of diverse functional groups in the molecule can potentially interact with various biological targets

Biochemical Pathways

It is known that compounds with similar structures have been used in the synthesis of various heterocyclic compounds . These compounds can potentially affect a wide range of biochemical pathways, but specific studies on 2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid are needed to confirm this.

Pharmacokinetics

Similar compounds have been found to be metabolized by esterases found in the human liver cytosol . The impact of these properties on the bioavailability of the compound is currently unknown and requires further investigation.

properties

IUPAC Name

2-[4-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c20-16(21)9-11-5-7-13(8-6-11)19-17(22)15-10-12-3-1-2-4-14(12)18(23)24-15/h1-8,15H,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMCPYVYRCXGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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